1-(1-Naphthyl)piperazine

Catalog No.
S593118
CAS No.
57536-86-4
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Naphthyl)piperazine

CAS Number

57536-86-4

Product Name

1-(1-Naphthyl)piperazine

IUPAC Name

1-naphthalen-1-ylpiperazine

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2

InChI Key

VNICFCQJUVFULD-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32

Synonyms

1-(1-naphthyl)piperazine, 1-naphthylpiperazine

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32

Background

-Naphthylpiperazine (1-NP) is a chemical compound belonging to the class of piperazines. It is a white crystalline solid with a slight odor. 1-NP has been the subject of scientific research due to its potential interactions with certain neurotransmitter systems in the brain.

Neurochemical Effects

Studies have investigated the effects of 1-NP on various neurotransmitters, including:

  • Serotonin (5-HT)

    1-NP may interact with the 5-HT1A receptor, a subtype of serotonin receptor. Studies in rats suggest that 1-NP may increase extracellular levels of norepinephrine, another neurotransmitter, possibly through its interaction with 5-HT1A receptors. Source: A study published in "Progress in Neuro-Psychopharmacology & Biological Psychiatry":

  • Dopamine (DA)

    Research suggests that 1-NP may decrease dopamine levels in the brain of rats. Source: A study published in "Progress in Neuro-Psychopharmacology & Biological Psychiatry":

Behavioral Effects

Studies have also explored the potential behavioral effects of 1-NP in animal models:

  • Locomotor activity: Research suggests that 1-NP may increase locomotor activity in rats, possibly due to its effects on neurotransmitter systems. Source: A study published in "Progress in Neuro-Psychopharmacology & Biological Psychiatry":

1-(1-Naphthyl)piperazine, also known as 1-NP, is a chemical compound classified as a phenylpiperazine derivative. Its molecular formula is C₁₄H₁₆N₂, with a molar mass of approximately 212.296 g/mol. The compound is notable for its mixed serotonergic activity, acting as a non-selective agent that engages various serotonin receptors, including partial agonism at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing the 5-HT2A, 5-HT2B, and 5-HT2C receptors . This unique interaction profile positions 1-(1-Naphthyl)piperazine as a significant compound in pharmacological research.

1-NP acts as a non-selective ligand for various serotonin (5-HT) receptors in the brain. It exhibits partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing 5-HT2A, 5-HT2B, and 5-HT2C receptors []. Additionally, it has high affinity for other serotonin receptor subtypes like 5-HT3, 5-HT5A, 5-HT6, and 5-HT7, and may interact with 5-HT4 and the serotonin transporter (SERT) as well []. This complex interaction with multiple receptor subtypes makes it challenging to pinpoint a precise mechanism of action. However, studies suggest that the anxiolytic (anti-anxiety) and behavioral effects observed in animals likely stem from its antagonism of the 5-HT2C receptor [].

The chemical behavior of 1-(1-Naphthyl)piperazine allows it to participate in various reactions typical of piperazine derivatives. It can undergo:

  • Alkylation: Reacting with alkyl halides to form N-alkyl derivatives.
  • Acylation: Involving acyl chlorides or anhydrides to produce N-acyl derivatives.
  • Hydrochloride Formation: The hydrochloride salt of 1-(1-Naphthyl)piperazine can be formed for improved solubility and stability in biological assays .

1-(1-Naphthyl)piperazine exhibits diverse biological activities due to its interaction with serotonin receptors. Research indicates that it can produce effects such as:

  • Anxiolytic-like properties: Demonstrated in animal models where it reduces anxiety-related behaviors .
  • Hyperphagia and hyperactivity: Likely mediated through its action on the serotonin system, particularly via antagonism at the 5-HT2C receptor .
  • Potential therapeutic roles: As a ligand for serotonin receptors, it may contribute to the development of treatments for mood disorders and other psychiatric conditions.

The synthesis of 1-(1-Naphthyl)piperazine typically involves:

  • Formation of Naphthylamine: Starting from naphthalene derivatives through nitration and subsequent reduction processes.
  • Piperazine Ring Formation: Reacting naphthylamine with piperazine under suitable conditions (e.g., heating or using catalysts) to yield the desired product.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate pure 1-(1-Naphthyl)piperazine .

The applications of 1-(1-Naphthyl)piperazine span several fields:

  • Pharmaceutical Research: As a lead compound in developing new drugs targeting serotonin receptors.
  • Neuroscience Studies: Utilized in research exploring the role of serotonin in mood regulation and anxiety disorders.
  • Chemical Biology: Serves as a tool compound for studying receptor-binding dynamics and pharmacodynamics.

Studies focusing on the interactions of 1-(1-Naphthyl)piperazine with serotonin receptors have revealed:

  • Binding Affinity: High affinity for various serotonin receptor subtypes, particularly the 5-HT6 receptor, indicating potential for treating cognitive deficits associated with neurodegenerative diseases .
  • Synergistic Effects: Investigations into its combination with other compounds suggest enhanced efficacy in modulating serotonergic pathways .

Several compounds share structural or functional similarities with 1-(1-Naphthyl)piperazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhenylpiperazinePiperazine derivativeActs primarily as an antagonist at serotonin receptors.
BenzylpiperazinePiperazine derivativeKnown for stimulant effects; interacts differently with dopamine receptors.
N-MethylpiperazinePiperazine derivativeExhibits different pharmacological profiles; less selective for serotonin receptors.
TrifluoromethylphenylpiperazinePiperazine derivativeEnhanced potency at certain serotonin receptor subtypes due to electron-withdrawing effects.

Uniqueness of 1-(1-Naphthyl)piperazine

What distinguishes 1-(1-Naphthyl)piperazine from these compounds is its broad receptor activity profile and specific interactions that may lead to unique anxiolytic effects without significant side effects associated with other piperazines. Its potential as a therapeutic agent in treating mood disorders highlights its significance in ongoing research efforts.

1-(1-Naphthyl)piperazine demonstrates complex pharmacological interactions across multiple serotonin receptor subtypes, exhibiting a mixed agonist-antagonist profile that varies significantly among different receptor families [2]. The compound functions as a non-selective serotonergic agent with distinct binding characteristics that differentiate it from other phenylpiperazine derivatives [3] [11]. Comprehensive receptor binding studies have revealed that 1-(1-Naphthyl)piperazine possesses nanomolar to sub-nanomolar affinity for several serotonin receptor subtypes, making it a valuable pharmacological tool for investigating serotonergic neurotransmission [7] [14].

5-HT1 Receptor Family Modulation Dynamics

The 5-HT1 receptor family represents the primary target for 1-(1-Naphthyl)piperazine activity, where the compound exhibits partial agonist properties across multiple subtypes [2]. In rat cortical membrane preparations, 1-(1-Naphthyl)piperazine demonstrates potent binding with an inhibitory concentration fifty (IC50) value of 6 nanomolar for the 5-HT1 receptor complex [11] [14]. The compound shows partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptor subtypes, indicating broad-spectrum activity within this receptor family [2].

Specific binding characteristics reveal that 1-(1-Naphthyl)piperazine possesses a binding affinity (Ki) of 54 ± 3.8 nanomolar at the human 5-HT1F receptor subtype [19]. The compound's interaction with 5-HT1 receptors involves modulation of adenylyl cyclase activity, where it can inhibit forskolin-stimulated cyclic adenosine monophosphate formation in a concentration-dependent manner [17] [28]. This mechanism suggests that 1-(1-Naphthyl)piperazine acts through G-protein coupled receptor pathways to influence intracellular signaling cascades.

Functional studies utilizing guinea pig brain tissue have demonstrated that 1-(1-Naphthyl)piperazine acts as a partial antagonist at 5-HT terminal autoreceptors modulating serotonin release [7]. In substantia nigra and hypothalamic preparations, the compound shifts the inhibition curve of the non-selective autoreceptor agonist 5-carboxamidotryptamine, indicating competitive antagonism at these sites [7]. The partial agonist properties of 1-(1-Naphthyl)piperazine at 5-HT1 receptors have been confirmed through its ability to mimic the effects of other 5-HT1 agonists in decreasing serotonin receptor turnover and increasing serum corticosterone concentrations [3] [12].

5-HT2 Receptor Antagonism Mechanisms

1-(1-Naphthyl)piperazine exhibits potent antagonist activity at 5-HT2 receptor subtypes, with particularly high affinity for these binding sites [2] [15]. In rat cortical membrane preparations, the compound demonstrates an IC50 value of 1 nanomolar for 5-HT2 receptors, indicating sub-nanomolar to nanomolar potency [11] [14]. The compound functions as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes, blocking serotonin-mediated responses at these sites [2].

The antagonist properties of 1-(1-Naphthyl)piperazine at 5-HT2 receptors have been extensively characterized in vascular preparations where it blocks contraction induced by either serotonin or tryptamine with an IC50 of 1 nanomolar [11] [14]. This vascular 5-HT2 receptor antagonism demonstrates remarkable selectivity, with 1-(1-Naphthyl)piperazine showing greater than 2000-fold selectivity for 5-HT2 receptors relative to alpha-adrenergic receptors [15]. The compound's high affinity for vascular 5-HT2 receptors (negative logarithm of the equilibrium dissociation constant equals 8.75) combined with low affinity for postsynaptic alpha receptors (negative logarithm of the equilibrium dissociation constant equals 5.38) establishes it as a highly selective 5-HT2 receptor antagonist [15].

Behavioral pharmacology studies in squirrel monkeys have confirmed the 5-HT2 antagonist properties of 1-(1-Naphthyl)piperazine [5]. The compound effectively blocks the decrease in operant responding caused by 4-bromo-2,5-dimethoxyamphetamine, a selective 5-HT2 agonist, at doses ranging from 0.3 to 1.0 milligrams per kilogram [5]. Similarly, 1-(1-Naphthyl)piperazine antagonizes the behavioral effects of quipazine, another compound with predominant 5-HT2 actions, demonstrating consistent 5-HT2 receptor blockade across different experimental paradigms [5].

5-HT6/7 Receptor Binding Specificity

1-(1-Naphthyl)piperazine demonstrates significant affinity for both 5-HT6 and 5-HT7 receptor subtypes, representing important binding sites for this compound [2] [4]. The human 5-HT6 receptor shows particular relevance, with 1-(1-Naphthyl)piperazine exhibiting a binding affinity (Ki) of 120 nanomolar, comparable to the affinity of serotonin itself at this receptor subtype [4] [11]. This binding characteristic has led to the development of 4-sulfonyl analogs of 1-(1-Naphthyl)piperazine as novel templates for 5-HT6 receptor ligands [1] [9].

The compound possesses high affinity for 5-HT7 receptors, although specific quantitative binding data for this subtype remains limited in the available literature [2]. The binding to 5-HT6 and 5-HT7 receptors suggests potential involvement in cognitive and memory-related processes, as these receptor subtypes are implicated in learning and memory function [4]. The selectivity profile of 1-(1-Naphthyl)piperazine for 5-HT6 receptors has been exploited in structure-activity relationship studies to develop more selective ligands for this receptor subtype [1].

Research has indicated that 1-(1-Naphthyl)piperazine may also interact with the serotonin transporter and 5-HT4 receptors, although these interactions appear to be of lower affinity compared to the primary receptor targets [2]. The broad binding profile across multiple serotonin receptor subtypes underscores the complex pharmacological nature of this compound and its utility as a research tool for investigating serotonergic neurotransmission.

Functional Selectivity in Serotonergic Signaling Pathways

1-(1-Naphthyl)piperazine exhibits functional selectivity across different serotonergic signaling pathways, demonstrating varying intrinsic activities depending on the specific receptor subtype and cellular context [17] [28]. The compound's ability to act as both an agonist and antagonist at different serotonin receptor subtypes represents a unique pharmacological profile that allows for differential modulation of serotonergic signaling cascades [2] [3].

At 5-HT1 receptor subtypes, 1-(1-Naphthyl)piperazine demonstrates partial agonist activity that involves inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate levels [17] [28]. Studies utilizing dimeric constructs of 1-(1-Naphthyl)piperazine have revealed that hetero-bivalent ligands combining the compound with serotonin exhibit partial agonist behavior at human 5-HT1B receptors, as measured by inhibition of forskolin-stimulated cyclic adenosine monophosphate formation [28]. The intrinsic activity of these constructs appears to be dependent on the molecular spacer length, indicating structure-dependent functional selectivity [28].

The G-protein coupling preferences of 1-(1-Naphthyl)piperazine vary among different receptor subtypes, contributing to its functional selectivity profile [22]. At 5-HT1 receptors, the compound couples to inhibitory G-proteins (Gi/Go), leading to decreased adenylyl cyclase activity and reduced cyclic adenosine monophosphate production [22]. This coupling mechanism is consistent with the compound's ability to reduce serotonin turnover and modulate neuroendocrine responses [3] [12].

In contrast to its agonist activity at 5-HT1 receptors, 1-(1-Naphthyl)piperazine functions as a competitive antagonist at 5-HT2 receptors, blocking phospholipase C activation and subsequent inositol phosphate formation [15]. This differential signaling profile allows the compound to simultaneously activate certain serotonergic pathways while blocking others, creating a unique pharmacological fingerprint that distinguishes it from selective receptor agonists or antagonists [2] [15].

The functional selectivity of 1-(1-Naphthyl)piperazine extends to its effects on serotonin release mechanisms [7]. In microdialysis studies, the compound increases extracellular serotonin levels in the substantia nigra through a tetrodotoxin-sensitive mechanism, indicating neuronal origin of this effect [7]. However, systemic administration of 1-(1-Naphthyl)piperazine does not modify extracellular serotonin levels, suggesting that local versus systemic effects involve different signaling pathways or receptor populations [7].

Comparative Analysis with Structural Analogues

The pharmacological profile of 1-(1-Naphthyl)piperazine can be best understood through comparison with structurally related compounds, particularly other phenylpiperazine and naphthylpiperazine derivatives [24] [27]. Structural modifications to the basic piperazine scaffold significantly influence receptor binding affinity, selectivity, and functional activity across serotonin receptor subtypes [10] [24].

Table 1: Receptor Binding Affinity Profile of 1-(1-Naphthyl)piperazine

Receptor SubtypeBinding AffinityFunctional ActivityReference
5-HT1 (rat cortical)IC50 = 6 nMAntagonist [11] [14]
5-HT2 (rat cortical)IC50 = 1 nMAntagonist [11] [14]
5-HT1APartial agonistPartial agonist [2]
5-HT1BPartial agonistPartial agonist [2]
5-HT1DPartial agonistPartial agonist [2]
5-HT1EPartial agonistPartial agonist [2]
5-HT1FKi = 54 ± 3.8 nMAgonist [19]
5-HT2AAntagonistAntagonist [2]
5-HT2BAntagonistAntagonist [2]
5-HT2CAntagonistAntagonist [2]
5-HT6Ki = 120 nMLigand [1] [4] [11]

1-(2-Naphthyl)piperazine, the positional isomer of 1-(1-Naphthyl)piperazine, demonstrates significantly reduced antagonist activity at 5-HT2 receptors with a negative logarithm of IC50 value of 5.69 compared to approximately 8.0 for the 1-naphthyl isomer [24]. This difference highlights the importance of the naphthalene ring fusion position in determining receptor binding affinity and selectivity [24]. The b-face fusion (1-position) results in greater antagonist activity compared to c-face fusion (2-position), indicating specific spatial requirements for optimal receptor interaction [24].

Table 2: Comparative Analysis of Structural Analogues

Compound5-HT2 Antagonist Activity (-logIC50)Selectivity ProfileNotable Features
1-(1-Naphthyl)piperazine~8.0Mixed 5-HT1/5-HT22000-fold selectivity vs α-adrenergic
1-(2-Naphthyl)piperazine5.69Lower activityLower potency than 1-NP
1-(3-Chlorophenyl)piperazine6.40Primarily 5-HT2C agonistFood intake modulation
1-(3-Trifluoromethylphenyl)piperazine~6.0Mixed 5-HT1/5-HT2Electron-withdrawing effects
Phenylpiperazine4.18Low activityBasic template structure

Comparison with 1-(3-chlorophenyl)piperazine reveals distinct pharmacological differences despite structural similarities [24] [27]. While 1-(3-chlorophenyl)piperazine functions primarily as a 5-HT2C receptor agonist with moderate 5-HT2 antagonist activity (negative logarithm of IC50 = 6.40), 1-(1-Naphthyl)piperazine demonstrates much higher 5-HT2 antagonist potency and broader receptor interaction profile [24]. The electron-withdrawing chlorine substituent in 1-(3-chlorophenyl)piperazine confers different binding characteristics compared to the extended aromatic system of the naphthyl group [24].

1-(3-Trifluoromethylphenyl)piperazine represents another important structural analogue with mixed 5-HT1/5-HT2 activity similar to 1-(1-Naphthyl)piperazine [24] [27]. However, the trifluoromethyl group provides different electronic and steric properties compared to the naphthyl system, resulting in lower overall 5-HT2 antagonist activity [24]. The molecular volume and hydrophobicity differences between these compounds contribute to their distinct pharmacological profiles [24].

Arylpiperazide derivatives of 1-(1-Naphthyl)piperazine have been developed to enhance selectivity for specific receptor subtypes, particularly 5-HT1B receptors [10]. These modifications demonstrate that structural elaboration of the basic naphthylpiperazine template can improve receptor selectivity while maintaining high binding affinity [10]. The development of such derivatives has provided insights into structure-activity relationships and led to compounds with enhanced selectivity profiles compared to the parent compound [10].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.131348519 g/mol

Monoisotopic Mass

212.131348519 g/mol

Heavy Atom Count

16

UNII

FJ7MR37A24

Wikipedia

1-naphthylpiperazine

Dates

Modify: 2023-08-15

Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells

Ana Catarina Menezes, Manuela Carvalheiro, José Miguel P Ferreira de Oliveira, Andreia Ascenso, Helena Oliveira
PMID: 29155207   DOI: 10.1016/j.tiv.2017.11.011

Abstract

1-(1-Naphthyl)piperazine (1-NPZ) is a serotonergic derivative of quipazine acting both as antagonist and agonist of different serotonin receptors, with promising results for the management of skin cancer. In this work, we studied the effect of 1-NPZ on human MNT-1 melanoma cells by evaluating its effects on cell viability, ability to form colonies, cell cycle dynamics, reactive oxygen species (ROS) production and apoptosis. Treatment of MNT-1 cells with 1-NPZ for 24h decreased cell viability and induced apoptosis in a dose-dependent manner. Activity against melanoma was confirmed with a different melanoma cell line, SK-MEL-28. Simultaneously, 1-NPZ affected cell cycle progression by mediating a S-phase delay. Higher levels of ROS were also detected in MNT-1 cells after treatment with 1-NPZ. Furthermore, 1-NPZ significantly increased the expression of cyclooxygenase-2 in MNT-1 cells. These findings suggest that 1-NPZ pretreatment is able to induce oxidative stress, and consequently apoptotic cell death in melanoma cells. In conclusion, this study demonstrates the cytotoxic and genotoxic potential of 1-NPZ against melanoma cells.


Development and characterization of novel 1-(1-Naphthyl)piperazine-loaded lipid vesicles for prevention of UV-induced skin inflammation

Ana Catarina Menezes, Patrícia Mazureki Campos, Carla Euletério, Sandra Simões, Fabíola Silva Garcia Praça, Maria Vitória Lopes Badra Bentley, Andreia Ascenso
PMID: 27131752   DOI: 10.1016/j.ejpb.2016.04.023

Abstract

1-(1-Naphthyl)piperazine (1-NPZ) has shown promising effects by inhibiting UV radiation-induced immunosuppression. Ultradeformable vesicles are recent advantageous systems capable of improving the (trans)dermal drug delivery. The aim of this study was to investigate 1-NPZ-loaded transethosomes (NPZ-TE) and 1-NPZ-loaded vesicles containing dimethyl sulfoxide (NPZ-DM) as novel delivery nanosystems, and to uncover their chemopreventive effect against UV-induced acute inflammation. Their physicochemical properties were evaluated as follows: vesicles size and zeta potential by dynamic and electrophoretic light scattering, respectively; vesicle deformability by pressure driven transport; rheological behavior by measuring viscosity and I-NPZ entrapment yield by HPLC. In vitro topical delivery studies were performed in order to evaluate the permeation profile of both formulations, whereas in vivo studies sought to assess the photoprotective effect of the selected formulation on irradiated hairless mice by measuring myeloperoxidase activity and the secretion of proinflammatory cytokines. Either NPZ-TE or NPZ-DM exhibited positive results in terms of physicochemical properties. In vitro data revealed an improved permeation of 1-NPZ across pig ear skin, especially by NPZ-DM. In vivo studies demonstrated that NPZ-DM exposure was capable of preventing UVB-induced inflammation and blocking mediators of inflammation in mouse skin. The successful results here obtained encourage us to continue these studies for the management of inflammatory skin conditions that may lead to the development of skin cancers.


Multi-drug resistance profiles and the genetic features of Acinetobacter baumannii isolates from Bolivia

Bruno Silvester Lopes, Lucia Gallego, Sebastian Giles Becket Amyes
PMID: 23592642   DOI: 10.3855/jidc.2711

Abstract

Acinetobacter baumannii is opportunistic in debilitated hospitalised patients. Because information from some South American countries was previously lacking, this study examined the emergence of multi-resistant A. baumannii in three hospitals in Cochabamba, Bolivia, from 2008 to 2009.
Multiplex PCR was used to identify the main resistance genes in 15 multi-resistant A. baumannii isolates. RT-PCR was used to measure gene expression. The genetic environment of these genes was also analysed by PCR amplification and sequencing. Minimum inhibitory concentrations were determined for key antibiotics and some were determined in the presence of an efflux pump inhibitor, 1-(1-napthylmethyl) piperazine.
Fourteen strains were found to be multi-resistant. Each strain was found to have the blaOXA-58 gene with the ISAba3-like element upstream, responsible for over-expression of the latter and subsequent carbapenem resistance. Similarly, ISAba1, upstream of the blaADC gene caused over-expression of the latter and cephalosporin resistance; mutations in the gyrA(Ser83 to Leu) and parC (Ser-80 to Phe) genes were commensurate with fluoroquinolone resistance. In addition, the adeA, adeB efflux genes were over-expressed. All 15 isolates were positive for at least two aminoglycoside resistance genes.
This is one of the first reports analyzing the multi-drug resistance profile of A. baumannii strains isolated in Bolivia and shows that the over-expression of theblaOXA-58, blaADC and efflux genes together with aminoglycoside modifying enzymes and mutations in DNA topoisomerases are responsible for the multi-resistance of the bacteria and the subsequent difficulty in treating infections caused by them.


Increased serotonergic functions following adminstration of 1-(1-naphthyl) piperazine in propranolol injected rats

Tahira Perveen, Roomana Rafiq, Saida Haider, Darakhshan J Haleem
PMID: 16935825   DOI:

Abstract

Propranolol a beta adrenergic antagonist, binds with 5-HT1 receptor. 1-(1-naphthyl) piperazine (1-NP) a derivative of quipazine has serotonin antagonist activity at 5-HT2 and agonist activity at 5-HT1 site. In the present study neurochemical and behavioral effects of 1-NP was monitored in saline and propranolol injected rats. 1NP increased locomotor activity in saline as well as in propranolol injected rats. Administration of propranolol also increased locomotor activity and these increases were more enhanced following 1-NP administration. Levels of 5-HT were not altered following the administration of 1NP in saline as well as propranolol injected rats. 5-HT turnover however decreased by the administration of propranolol Adminstration of 1NP decreased 5-HT turnover in saline but not in propranolol injected rats.


1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands

Mase Lee, Jagadeesh B Rangisetty, Manik R Pullagurla, Małgorzata Dukat, Vince Setola, Bryan L Roth, Richard A Glennon
PMID: 15745826   DOI: 10.1016/j.bmcl.2005.01.031

Abstract

4-Sulfonyl analogs of 1-(1-naphthyl)piperazine bind at human 5-HT6 receptors and represent a novel class of human 5-HT6 receptor ligands.


1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism

K Pruus, R Rudisaar, A Vaarmann, V Matto, L Allikmets
PMID: 12087877   DOI: 10.1358/mf.2002.24.3.802300

Abstract

The effects of acute 1-(1-naphthyl)-piperazine (1-NP, 2 mg/kg i.p.) on rat open-field and social interaction behaviors were studied followed by postmortem and in vivo microdialysis measurement of serotonin (5-HT) and 5-hydroxyidolacetic acid (5-HIAA) content. 1-NP treatment elicited an anxiolytic-like effect in the open-field test, which was not modified by citalopram (5 mg/kg i.p.) challenge. A statistically insignificant tendency toward prolongation of the social interaction time was also found. The only significant change in the postmortem experiment was found in the striatum: 5-HIAA content was reduced after combined 1-NP plus citalopram treatment. Using the in vivo microdialysis technique, no difference in the 5-HT or 5-HIAA output between the treatment groups was found in the frontal cortex of anaesthetized rats. Our present study demonstrates the anxiolytic-like properties of 1-NP in the open-field test, but this effect is irrelevant to changes in 5-HT metabolism.


Pre- and postsynaptic responses to 1-(1-naphthylpiperazine) following adaptation to stress in rats

Darakhshan J Haleem, Zafar S Saify, Sonia Siddiqui, Farhat Batool, Mohammad A Haleem
PMID: 11853106   DOI: 10.1016/s0278-5846(01)00240-8

Abstract

In view of a role of pre- and postsynaptic serotonin (5-hydroxytryptamine; 5-HT) receptors in adaptation to stress, effects of 1-(1-naphthylpiperazine) (1-NP) were compared in unrestrained and repeatedly restrained adapted rats. In the first part of the study, effects of various doses (1.0-15 mg/kg ip) of 1-NP were monitored on brain 5-HT metabolism (presynaptic response) and on the activity (postsynaptic response) of rats in an activity cage to which the rats were habituated before the drug administration. The drug injected at doses of 2.5-15.0 mg/kg increased motor activity and decreased brain 5-hydroxyindoleacetic acid (5-HIAA) concentration in a dose-dependent manner. In the second part of the study, rats were restrained on wire grids 2 h/day for 5 days. First-day episode of 2-h restraint decreased 24-h cumulative food intake, water intake and growth rate. The decreases attenuated following second-, third- and fourth-day episodes of 2-h restraint were not observed following fifth-day episode of 2-h restraint stress, suggesting adaptation to the stress schedule has occurred. Serotonergic and motor responses to 1-NP in unrestrained and repeatedly restrained adapted rats were compared by injecting the drug at a dose of 5 mg/kg, a dose that above results suggested would not produce maximal effects on 5-HT metabolism or motor activity. Administration of 1-NP at a dose of 5 mg/kg increased motor activity and decreased brain 5-HIAA concentration in unrestrained and repeatedly restrained adapted rats. Increases of motor activity were much greater in repeatedly restrained adapted than unrestrained rats. Decreases of 5-HIAA concentration were comparable in the two groups. The results are discussed in the context of an increase in the effectiveness of postsynaptic 5-HT-1A and 5-HT-1B receptors and a decrease in the effectiveness of presynaptic 5-HT-1A (somatodendritic) and 5-HT-1B (terminal) receptors following adaptation to stress. It is suggested that these changes of receptor responsiveness might help coping with stress demand to produce adaptation to stress.


Dimers of 5HT1 ligands preferentially bind to 5HT1B/1D receptor subtypes

M Perez, C Jorand-Lebrun, P J Pauwels, I Pallard, S Halazy
PMID: 9871775   DOI: 10.1016/s0960-894x(98)00222-4

Abstract

New dimers of known 5HT1 ligands (5HT, 1-NP or 8-OH-DPAT) have been prepared and evaluated at human cloned 5HT1B, 5HT1D and 5HT1A receptors. Binding experiments show that all these dimers have better affinities at 5HT1B/1D receptors than their corresponding monomeric ligands. Studies of inhibition of the forskolin-stimulated c-AMP formation mediated by the human 5HT1B receptor show that hetero-bivalent ligands [combining an agonist (5HT) with an antagonist (1-NP)] behave as partial agonists while the intrinsic activity of bivalent antagonists (combining two 1-NP residues) was found to be spacer dependent. Surprisingly enough, the dimer of 8-OH-DPAT 6 binds to 5HT1A, 5HT1B and 5HT1D receptors with similar high affinity.


5-HT1B receptor antagonist properties of novel arylpiperazide derivatives of 1-naphthylpiperazine

C Jorand-Lebrun, P J Pauwels, C Palmier, C Moret, P Chopin, M Perez, M Marien, S Halazy
PMID: 9397179   DOI: 10.1021/jm9703552

Abstract

A new series of arylpiperazide derivatives of 1-naphthylpiperazine of general formula 4 has been prepared and evaluated as 5-HT1B antagonists. Binding experiments at cloned human 5-HT1A, 5-HT1B, and 5-HT1D receptors show that these derivatives are potent and selective ligands for 5-HT1B/1D subtypes with increased binding selectivity versus the 5-HT1A receptor when compared to 1-naphthylpiperazine (1-NP). Studies of inhibition of the forskolin-stimulated cAMP formation mediated by the human 5-HT1B receptor demonstrate that the nature of the arylpiperazide substituent modulates the intrinsic activity of these 1-NP derivatives. Among them, 2-[[8-(4-methylpiperazin-1-yl)naphthalen-2-yl]oxy] -1-(4-o-tolylpiperazin-1-yl)ethanone (4a) was identified as a potent neutral 5-HT1B antagonist able to antagonize the inhibition of 5-HT release induced by 5-CT (5-carbamoyltryptamine) in guinea pig hypothalamus slices. Moreover, 4a was found to potently antagonize the hypothermia induced by a selective 5-HT1B/1D agonist in vivo in the guinea pig following oral administration (ED50 = 0.13 mg/kg).


Agents that reverse UV-Induced immune suppression and photocarcinogenesis affect DNA repair

Coimbatore S Sreevidya, Atsushi Fukunaga, Noor M Khaskhely, Taro Masaki, Ryusuke Ono, Chikako Nishigori, Stephen E Ullrich
PMID: 19829299   DOI: 10.1038/jid.2009.329

Abstract

UV exposure induces skin cancer, in part, by inducing immune suppression. Repairing DNA damage, neutralizing the activity of cis-urocanic acid, and reversing oxidative stress abrogate UV-induced immune suppression and skin cancer induction, suggesting that DNA, UCA, and lipid photo-oxidation serve as UV photoreceptors. What is not clear is whether signaling through each of these different photoreceptors activates independent pathways to induce biological effects or whether there is a common checkpoint where these pathways converge. Here, we show that agents known to reverse photocarcinogenesis and photoimmune suppression, such as platelet-activating factor (PAF) and serotonin (5-HT) receptor antagonists, regulate DNA repair. Pyrimidine dimer repair was accelerated in UV-irradiated mice injected with PAF and 5-HT receptor antagonists. Nucleotide excision repair (NER), as measured by unscheduled DNA synthesis, was accelerated by PAF and 5-HT receptor antagonists. Injecting PAF and 5-HT receptor antagonists into UV-irradiated Xeroderma pigmentosum complementation group A-deficient mice, which lack the enzymes responsible for NER, did not accelerate photoproduct repair. Similarly, UV-induced formation of 8-oxo-deoxyguanosine was reduced by PAF and 5-HT receptor antagonists. We conclude that PAF and 5-HT receptor antagonists accelerate DNA repair caused by UV radiation, which prevents immune suppression and interferes with photocarcinogenesis.


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